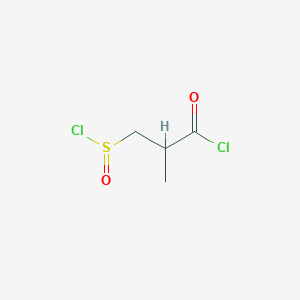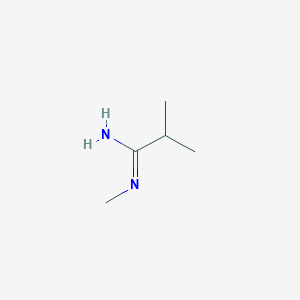![molecular formula C11H14O2 B14454621 8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 73843-26-2](/img/structure/B14454621.png)
8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethynyl-8-methyl-1,4-dioxaspiro[45]dec-6-ene is a chemical compound with the molecular formula C10H14O2 It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene involves several steps. One common method includes the dichlorovinylation of an enolate. The process begins with the preparation of lithium diisopropylamide in an anhydrous tetrahydrofuran solution, followed by the addition of 3-ethoxy-6-methyl-2-cyclohexen-1-one. The reaction is carried out at low temperatures, typically around -78°C, to ensure the stability of the intermediates. The final step involves the addition of trichloroethylene, which leads to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and resins
Mécanisme D'action
The mechanism of action of 8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Ethynyl-1,4-dioxaspiro[4.5]decane
- 8-Methyl-1,4-dioxaspiro[4.5]dec-6-en-8-yl phenyl sulfone
- 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid, pinacol ester
Uniqueness
8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene is unique due to its ethynyl and methyl substituents, which confer specific chemical properties and reactivity. These substituents can influence the compound’s stability, solubility, and interaction with other molecules, making it distinct from other similar compounds .
Propriétés
| 73843-26-2 | |
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
8-ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C11H14O2/c1-3-10(2)4-6-11(7-5-10)12-8-9-13-11/h1,4,6H,5,7-9H2,2H3 |
Clé InChI |
DMQIRQOKOMWGRF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2(C=C1)OCCO2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)




